molecular formula C27H33N5O2 B12753260 Pyrrolidine, 1-((4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)-1-piperazinyl)acetyl)- CAS No. 60959-82-2

Pyrrolidine, 1-((4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)-1-piperazinyl)acetyl)-

Cat. No.: B12753260
CAS No.: 60959-82-2
M. Wt: 459.6 g/mol
InChI Key: MBQQPMZLBPMBSO-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-((4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)-1-piperazinyl)acetyl)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzimidazole moiety, and a piperazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-((4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)-1-piperazinyl)acetyl)- typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-((4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)-1-piperazinyl)acetyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and potassium permanganate. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pyrrolidine, 1-((4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)-1-piperazinyl)acetyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-((4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)-1-piperazinyl)acetyl)- involves its interaction with specific molecular targets and pathways. For instance, as a PARP inhibitor, it binds to the PARP enzyme, preventing it from repairing DNA damage in cancer cells, thereby promoting cell death . This mechanism is particularly useful in cancer therapy, where the goal is to selectively target and kill cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and PARP inhibitors such as veliparib and olaparib . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness

What sets Pyrrolidine, 1-((4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)-1-piperazinyl)acetyl)- apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research.

Properties

CAS No.

60959-82-2

Molecular Formula

C27H33N5O2

Molecular Weight

459.6 g/mol

IUPAC Name

3-[2-[[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]methyl]benzimidazol-1-yl]-1-phenylpropan-1-one

InChI

InChI=1S/C27H33N5O2/c33-25(22-8-2-1-3-9-22)12-15-32-24-11-5-4-10-23(24)28-26(32)20-29-16-18-30(19-17-29)21-27(34)31-13-6-7-14-31/h1-5,8-11H,6-7,12-21H2

InChI Key

MBQQPMZLBPMBSO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CC=C5

Origin of Product

United States

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